

An In-depth Technical Guide to 2-Bromophenylacetone (CAS 21906-31-0)

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Compound of Interest

Compound Name: 2-Bromophenylacetone

Cat. No.: B139218

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenylacetone, with the CAS number 21906-31-0, is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis.^[1] Also known by its synonym 1-(2-Bromophenyl)-2-propanone, this compound belongs to the class of α -haloketones.^[2] The presence of a bromine atom on the carbon alpha to the carbonyl group imparts a high degree of electrophilic reactivity, making it a versatile building block for the synthesis of a wide range of organic molecules, particularly in the development of pharmaceuticals and other fine chemicals.^{[3][4][5]} This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, reactivity, and safe handling of **2-Bromophenylacetone**.

Chemical and Physical Properties

2-Bromophenylacetone is typically a light orange to yellow or green clear liquid.^[6] It is soluble in organic solvents such as chloroform, ethyl acetate, and methanol.^[2] The key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	21906-31-0	[2] [6] [7] [8] [9] [10]
Molecular Formula	C9H9BrO	[1] [7] [8] [9] [10] [11]
Molecular Weight	213.07 g/mol	[1] [7] [11]
Appearance	Light orange to yellow to green clear liquid	[6]
Boiling Point	92 °C at 0.6 mmHg	[6] [7]
Flash Point	73 °C	[6] [7]
Density	~1.43 g/cm ³	[6]
Refractive Index	1.5575 to 1.5595 (at 20°C)	[8]
Solubility	Soluble in chloroform, ethyl acetate, methanol	[2]

Synthesis of 2-Bromophenylacetone

The synthesis of α -haloketones like **2-Bromophenylacetone** can be achieved through various methods. A common and straightforward approach involves the bromination of the corresponding ketone, in this case, phenylacetone (also known as 1-phenyl-2-propanone).[\[12\]](#)

A general laboratory-scale synthesis protocol is as follows:

Protocol: Bromination of Phenylacetone

- Reaction Setup: In a well-ventilated fume hood, dissolve phenylacetone in a suitable inert solvent, such as glacial acetic acid or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) in the same solvent dropwise to the stirred solution. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature.

- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: Once the reaction is complete, the mixture is typically poured into water to quench any remaining bromine. The product is then extracted with an organic solvent like diethyl ether or dichloromethane.
- Purification: The organic layer is washed with a solution of sodium thiosulfate to remove any residual bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acid. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude **2-Bromophenylacetone**.
- Final Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high purity.

Causality: The choice of an inert solvent is crucial to prevent side reactions. The slow, dropwise addition of bromine at a low temperature helps to control the exothermicity of the reaction and minimize the formation of polybrominated byproducts. The aqueous workup and subsequent washes are essential for removing impurities and unreacted reagents.

Analytical Characterization

To ensure the identity and purity of synthesized **2-Bromophenylacetone**, several analytical techniques are employed. These methods provide a self-validating system for quality control.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are powerful tools for confirming the structure of **2-Bromophenylacetone**. The ^1H NMR spectrum would show characteristic peaks for the aromatic protons, the methylene protons adjacent to the bromine, and the methyl protons of the acetyl group. The integration and splitting patterns of these peaks provide definitive structural information.
- Infrared (IR) Spectroscopy: The IR spectrum of **2-Bromophenylacetone** will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the

range of 1710-1730 cm⁻¹. The presence of the C-Br bond will also result in a characteristic absorption in the fingerprint region.[13]

Chromatographic Methods

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique used to determine the purity of **2-Bromophenylacetone** and to identify any impurities.[14] The gas chromatogram will show a peak corresponding to the retention time of the compound, and the mass spectrum will display a characteristic fragmentation pattern, including the molecular ion peak, which can be used to confirm its identity.[13][15]
- High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment. A suitable column and mobile phase are chosen to achieve good separation of the main compound from any potential impurities.

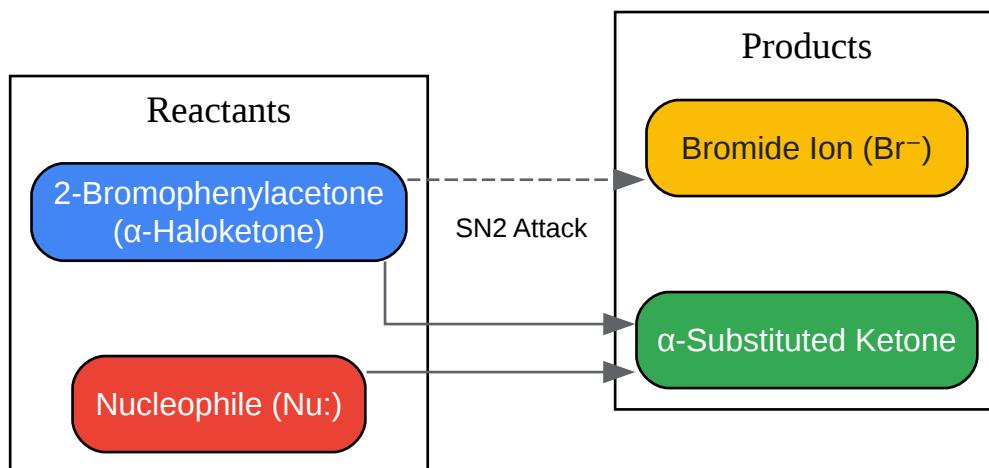
Reactivity and Applications in Drug Development

The reactivity of α -haloketones like **2-Bromophenylacetone** is dominated by the presence of two electrophilic sites: the carbon atom bearing the halogen and the carbonyl carbon.[3][16] The electron-withdrawing effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α -carbon highly susceptible to nucleophilic attack.[3][4]

This enhanced reactivity makes **2-Bromophenylacetone** a valuable precursor in the synthesis of various heterocyclic compounds and other complex organic molecules.[16] It is a key building block in the synthesis of various pharmaceutical intermediates. For instance, α -haloketones are known to react with thioamides or thioureas to form thiazoles, a common scaffold in many drug molecules.[16] They can also participate in the Hantzsch pyrrole synthesis.[16]

Reaction Workflow: Nucleophilic Substitution

The following diagram illustrates a general nucleophilic substitution reaction involving an α -haloketone like **2-Bromophenylacetone**.



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Caption: General workflow of a nucleophilic substitution reaction with **2-Bromophenylacetone**.

In drug development, this reactivity is exploited to introduce specific functional groups or to build the core structure of a target molecule. The ability of **2-Bromophenylacetone** to act as an alkylating agent allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in medicinal chemistry.[17][18][19][20]

Safety and Handling

2-Bromophenylacetone is a combustible liquid and should be handled with appropriate safety precautions.[6] It is harmful if swallowed and can cause skin and eye irritation.[21]

Mandatory Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21][22][23][24]
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[21][23][24]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][6] Keep away from heat, sparks, and open flames.[6]

- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][22][24]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6][21][23]

First Aid Measures:

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[21]
- Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[21]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[21]
- Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical attention immediately.

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